Sodium bis(trifluoromethanesulfonyl)imide

Description

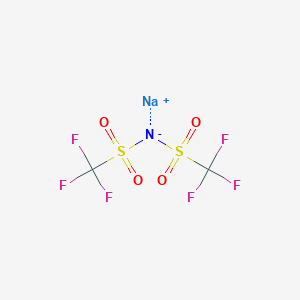

Structure

3D Structure of Parent

Properties

CAS No. |

91742-21-1 |

|---|---|

Molecular Formula |

C2HF6NNaO4S2 |

Molecular Weight |

304.15 g/mol |

IUPAC Name |

sodium;bis(trifluoromethylsulfonyl)azanide |

InChI |

InChI=1S/C2HF6NO4S2.Na/c3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h9H; |

InChI Key |

QXZNUMVOKMLCEX-UHFFFAOYSA-N |

SMILES |

C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Na+] |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)NS(=O)(=O)C(F)(F)F.[Na] |

Pictograms |

Corrosive |

Origin of Product |

United States |

Foundational & Exploratory

What are the physical and chemical properties of Sodium bis(trifluoromethanesulfonyl)imide?

Introduction

Sodium bis(trifluoromethanesulfonyl)imide, commonly abbreviated as NaTFSI, has emerged as a cornerstone electrolyte salt in the burgeoning field of sodium-ion battery (SIB) technology. Its unique combination of high thermal stability, excellent electrochemical performance, and favorable safety profile positions it as a superior alternative to traditional salts like sodium perchlorate (NaClO₄) and sodium hexafluorophosphate (NaPF₆). This guide provides an in-depth exploration of the core physical and chemical properties of NaTFSI, offering researchers, scientists, and drug development professionals the technical insights required for its effective application. We will delve into the molecular underpinnings of its properties, present practical experimental protocols, and provide a clear framework for its safe handling and deployment in advanced energy storage systems.

Nomenclature and Molecular Structure

A clear understanding of a compound's identity is paramount. NaTFSI is known by several synonyms which are often used interchangeably in literature.

| Attribute | Value |

| Systematic IUPAC Name | Sodium 1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide[1] |

| Alternative IUPAC Name | Sodium bis(trifluoromethylsulfonyl)azanide[2][3] |

| Common Names | Sodium Triflimide, Sodium Bistriflimide |

| Abbreviations | NaTFSI, NaNTf₂ |

| CAS Number | 91742-21-1[4] |

| Molecular Formula | C₂F₆NNaO₄S₂[2][4] |

The remarkable stability of NaTFSI is fundamentally derived from the structure of the bis(trifluoromethanesulfonyl)imide (TFSI⁻) anion. The negative charge is not localized on the nitrogen atom but is extensively delocalized across the entire sulfonyl-nitrogen-sulfonyl (S-N-S) backbone and the four oxygen atoms. This delocalization is enabled by the strong electron-withdrawing nature of the two trifluoromethyl (CF₃) groups.

This charge distribution minimizes the coordinating ability of the anion, leading to weak ion pairing with the Na⁺ cation in solution. This results in a higher concentration of free, mobile Na⁺ charge carriers, which is a critical factor for achieving high ionic conductivity in an electrolyte.[3][5]

Physical Properties

NaTFSI is a white, crystalline powder under ambient conditions. Its physical characteristics are critical for its handling, storage, and performance in electrochemical devices. A key characteristic is its hygroscopic and deliquescent nature, necessitating storage in an inert and dry atmosphere, such as an argon-filled glovebox. [4]

| Property | Value | Source(s) |

|---|---|---|

| Appearance | White to light yellow crystalline powder | [4][5][6] |

| Molecular Weight | 303.14 g/mol | [2][4] |

| Melting Point | 257–258.4 °C | [4][7] |

| Boiling Point | ~400 °C at 101.3 kPa | [7] |

| Density | ~2.15 g/cm³ | [7] |

| Hygroscopicity | Hygroscopic and deliquescent | [4]|

Solubility

The solubility of NaTFSI is a crucial parameter for electrolyte formulation. It exhibits high solubility in a wide range of polar aprotic solvents commonly used in batteries, which allows for the preparation of highly concentrated and ionically conductive electrolytes. [4]

| Solvent | Qualitative Solubility |

|---|---|

| Water | Soluble |

| Acetonitrile (ACN) | Readily Soluble |

| Propylene Carbonate (PC) | Soluble |

| Ethylene Carbonate (EC) | Soluble |

| Dimethyl Carbonate (DMC) | Soluble |

| Diethyl Carbonate (DEC) | Soluble |

| Ethyl Methyl Carbonate (EMC) | Soluble |

| Dimethoxyethane (DME) | Soluble |

| Triglyme | Soluble |

| Dimethyl Sulfoxide (DMSO) | Readily Soluble |

Note: While one source describes it as virtually insoluble in water, multiple others, including major suppliers, list it as soluble. [4][6][7]For its primary application in non-aqueous batteries, any residual water is rigorously excluded.

Chemical and Electrochemical Properties

The chemical behavior of NaTFSI dictates its suitability and limitations in electrochemical applications.

Thermal Stability

NaTFSI exhibits exceptional thermal stability, remaining stable up to approximately 350-400°C. [8]This is significantly higher than NaPF₆, which begins to decompose at much lower temperatures. The high stability is a direct consequence of the robust S-N bond and the delocalized charge within the TFSI⁻ anion, which lacks easily accessible decomposition pathways. This property is highly advantageous for enhancing the safety of sodium-ion batteries, particularly under high-temperature operating conditions or in abuse scenarios.

Electrochemical Stability

The electrochemical stability window (ESW) defines the voltage range within which an electrolyte remains stable without undergoing oxidation or reduction. NaTFSI-based electrolytes typically exhibit a wide and practical ESW.

| Property | Value / Observation | Source(s) |

| Anodic Stability Limit | ~4.86 V vs. Na⁺/Na | [1] |

| Cathodic Stability Limit | Stable against sodium metal | [9] |

| Practical Limitation | Corrodes aluminum current collectors above ~3.7 V vs. Na⁺/Na | [9] |

The primary drawback of NaTFSI is its corrosive interaction with aluminum, the standard current collector for cathodes, at potentials above approximately 3.7 V. [9]This oxidative decomposition of the TFSI⁻ anion in contact with aluminum limits its use in high-voltage cathode materials that operate near or above 4 V. However, this issue can be mitigated through the use of protective coatings on the current collector or by introducing electrolyte additives. For many promising sodium-ion cathode materials, such as those based on layered oxides and polyanionic compounds, the operating voltage is well within the stable window of NaTFSI. [9]

Chemical Reactivity and Compatibility

A significant advantage of NaTFSI over NaPF₆ is its reduced sensitivity to moisture. [9]NaPF₆ can readily hydrolyze in the presence of trace water to form highly corrosive hydrofluoric acid (HF), which degrades battery components and poses a safety hazard. NaTFSI does not undergo this destructive hydrolysis, making it safer to handle and more tolerant of the stringent manufacturing conditions required for battery production. [9]It is compatible with a wide array of electrode materials, including hard carbon anodes and various oxide and polyanionic cathodes. [9][10]

Spectroscopic Characterization

Vibrational spectroscopy is a powerful tool for probing the state of the electrolyte, including ion solvation, ion pairing, and conformational changes of the anion.

Raman Spectroscopy

The Raman spectrum of the TFSI⁻ anion provides distinct vibrational modes that are sensitive to its local environment. The peak located around 740-741 cm⁻¹ is particularly informative and is assigned to a symmetric vibrational mode of the S-N-S bridge. [11]When the Na⁺ ion coordinates with the TFSI⁻ anion, forming an ion pair or aggregate, this peak broadens and a new shoulder or peak appears at a higher wavenumber, typically around 746 cm⁻¹ . [12]The relative intensity of these peaks can be used to quantify the degree of ion association in the electrolyte, a critical factor influencing ionic conductivity.

| Wavenumber (cm⁻¹) | Assignment | Significance |

| ~741 | S-N-S Symmetric Vibration (Free TFSI⁻) | Indicates dissociated, "free" anions in solution. |

| ~746 | S-N-S Symmetric Vibration (Na⁺-TFSI⁻) | Indicates anions coordinated with sodium cations. |

Applications in Sodium-Ion Batteries

The primary application of NaTFSI is as an electrolytic salt for sodium-ion batteries. [4][13]Its properties translate directly into tangible performance benefits:

-

High Ionic Conductivity: The weak ion pairing between Na⁺ and the bulky TFSI⁻ anion facilitates high ionic mobility, leading to electrolytes with conductivities often exceeding 5 mS/cm, comparable to NaPF₆-based systems. [9]* Enhanced Safety: Superior thermal stability and insensitivity to moisture significantly improve the safety profile of the battery. [8][9]* Good Cycling Performance: NaTFSI is compatible with many high-performance anode and cathode materials, enabling stable and long-term cycling. [9][14]

Experimental Protocols

Adherence to standardized protocols is essential for safety and experimental reproducibility.

Protocol 1: Safe Handling and Storage of NaTFSI

Rationale: NaTFSI is corrosive and highly hygroscopic. This protocol minimizes exposure to personnel and prevents moisture contamination, which is detrimental to battery performance.

Methodology:

-

Environment: All handling of solid NaTFSI and its solutions must be performed inside an inert atmosphere glovebox with H₂O and O₂ levels below 0.5 ppm.

-

Personal Protective Equipment (PPE): Wear nitrile gloves, safety glasses with side shields, and a lab coat at all times.

-

Storage: Store the original container of NaTFSI inside the glovebox. The container should be tightly sealed.

-

Weighing: Use an analytical balance inside the glovebox. Use a clean spatula and weighing paper. Avoid creating airborne dust.

-

Spill Cleanup: In case of a spill inside the glovebox, carefully collect the powder with a scoop and place it in a designated, sealed waste container. Wipe the area with a cloth lightly dampened with an appropriate solvent (e.g., isopropanol), followed by a dry cloth.

-

Disposal: Dispose of contaminated materials and excess NaTFSI in a clearly labeled, sealed container according to your institution's hazardous waste disposal procedures.

Protocol 2: Preparation of 1 M NaTFSI Electrolyte in EC/DMC (1:1 v/v)

Rationale: This is a common and effective electrolyte formulation for SIB research. Precise concentration and solvent purity are critical for reliable electrochemical testing.

Methodology:

-

Prerequisites: All materials (NaTFSI, battery-grade ethylene carbonate, battery-grade dimethyl carbonate), glassware (volumetric flask, beaker), and tools (magnetic stirrer, stir bar) must be brought into an argon-filled glovebox and dried under vacuum in the antechamber for at least 12 hours.

-

Calculation: Calculate the mass of NaTFSI (MW = 303.14 g/mol ) required to prepare the desired volume of 1 M solution. For 50 mL: 1 mol/L * 0.050 L * 303.14 g/mol = 15.16 g.

-

Weighing: Accurately weigh the calculated mass of NaTFSI into a clean, dry beaker.

-

Solvent Addition: Using a graduated cylinder or pipette, add 25 mL of ethylene carbonate (EC) to the beaker containing the NaTFSI. Add a magnetic stir bar.

-

Dissolution: Place the beaker on a magnetic stirrer and stir until the NaTFSI is fully dissolved. EC is highly viscous at room temperature; gentle heating (to ~40°C) can expedite dissolution.

-

Final Volume: Once dissolved, add 25 mL of dimethyl carbonate (DMC) to the solution.

-

Homogenization: Transfer the solution to a 50 mL volumetric flask. Rinse the beaker with a small amount of the prepared electrolyte and add it to the flask to ensure a complete transfer. Stir the final solution for at least 1 hour to ensure homogeneity.

-

Storage: Store the electrolyte in a tightly sealed, labeled bottle inside the glovebox. It is recommended to also store it over molecular sieves to maintain low water content.

Protocol 3: Ionic Conductivity Measurement (Conceptual Steps)

Rationale: Ionic conductivity is a key performance metric for an electrolyte. This protocol outlines the standard method using electrochemical impedance spectroscopy (EIS).

Methodology:

-

Cell Assembly: A specialized conductivity cell with two parallel, inert electrodes (typically platinum or stainless steel) of a known geometry (cell constant) is used. The cell is assembled inside a glovebox and filled with the prepared electrolyte.

-

Instrumentation: The cell is connected to a potentiostat capable of performing EIS.

-

Measurement: An AC voltage with a small amplitude (e.g., 10 mV) is applied across a wide frequency range (e.g., 1 MHz to 1 Hz). The instrument measures the resulting current and phase shift to calculate the impedance.

-

Data Analysis: The impedance data is plotted on a Nyquist plot (Z' vs. -Z''). The bulk resistance (R_b) of the electrolyte is determined from the high-frequency intercept of the plot with the real axis.

-

Calculation: The ionic conductivity (σ) is calculated using the formula: σ = L / (R_b * A) where L is the distance between the electrodes, A is the electrode area, and the term L/A is the cell constant.

Safety and Handling

NaTFSI is classified as a hazardous material and requires careful handling.

-

GHS Classification: Skin Corrosion/Irritation Category 1B; Serious Eye Damage/Eye Irritation Category 1. [4]* Hazard Statements (H314): Causes severe skin burns and eye damage. [4]* Precautionary Statements:

-

P260: Do not breathe dusts or mists.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P310: Immediately call a POISON CENTER/doctor.

-

Conclusion

This compound is a high-performance electrolyte salt with a compelling set of properties for the advancement of sodium-ion battery technology. Its high thermal stability, wide electrochemical window, and reduced sensitivity to moisture provide a distinct safety and handling advantage over conventional salts. The key to its performance lies in the unique structure of the TFSI⁻ anion, which delocalizes charge to enable high ionic conductivity. While its reactivity with aluminum current collectors at high voltages presents a challenge, this is an engineering obstacle that can be overcome with targeted strategies. For a broad range of sodium-ion chemistries, NaTFSI offers a reliable, safe, and efficient platform for developing next-generation energy storage solutions.

References

-

Raman spectra of a) NaPF6 samples and e) NaTFSI samples at 20 °C. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Compatibility of sodium NaFSI-based electrolytes with different cathode materials. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Raman spectra of 1 M NaTFSI dissolved in various solvent mixtures. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

High Quality NaTFSI Electrolyte for Sodium-Ion Battery. (n.d.). Advanced Electrolyte Technologies. Retrieved January 17, 2026, from [Link]

-

High-performance all-solid-state electrolyte for sodium batteries enabled by the interaction between the anion in salt and Na3SbS4. (2022). Chemical Science. Retrieved January 17, 2026, from [Link]

-

Electrochemical performance of Na/NaFePO4 sodium-ion batteries with ionic liquid electrolytes. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Raman spectra of: (a) neat PEO and NaTFSI(PEO)n, and (b) NaFSI(PEO)n. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Bis(trifluoromethane)sulfonimide | C2HF6NO4S2 | CID 157857. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

Electrode/Electrolyte Interphases of Sodium-Ion Batteries. (2022). PSE Community. Retrieved January 17, 2026, from [Link]

-

Stable NaTFSI-Based Highly Concentrated Electrolytes for Na-Ion and Na–O2 Batteries. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Ionic conductivity measurements for the six investigated electrolytes. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

This compound | C2F6NNaO4S2 | CID 11077530. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

Stable NaTFSI-Based Highly Concentrated Electrolytes for Na-Ion and Na–O2 Batteries. (2021). The Journal of Physical Chemistry C. Retrieved January 17, 2026, from [Link]

-

Comparison of Raman spectra of [Py 1,4 ]FSI and NaFSI[Py 1,4 ]FSI. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

- Electrolyte for high efficiency cycling of sodium metal and rechargeable sodium-based batteries comprising the electrolyte. (2016). Google Patents.

-

Ionic conductivity of NaTFSI‐H2O‐ADN electrolytes with different... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Sodium(I) Bis(trifluoromethanesulfonyl)imide. (n.d.). Solvionic. Retrieved January 17, 2026, from [Link]

-

Bistriflimide. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

Sources

- 1. Bis(trifluoromethane)sulfonimide | C2HF6NO4S2 | CID 157857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C2F6NNaO4S2 | CID 11077530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Bistriflimide - Wikipedia [en.wikipedia.org]

- 4. Sodium bis(trifluoromethylsulfonyl)imide 99.5 91742-21-1 [sigmaaldrich.com]

- 5. ossila.com [ossila.com]

- 6. SodiuM bis(trifluoroMethylsulfonyl)iMide | 91742-21-1 [chemicalbook.com]

- 7. SodiuM bis(trifluoroMethylsulfonyl)iMide CAS#: 91742-21-1 [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Role of Advanced Electrolytes in Sodium Ion Batteries [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Buy High Quality NaTFSI Electrolyte for Sodium-Ion Battery [acemenergy.com]

- 14. researchgate.net [researchgate.net]

Synthesis and purification methods for high-purity NaTFSI

An In-Depth Technical Guide to the Synthesis and Purification of High-Purity Sodium Bis(trifluoromethanesulfonyl)imide (NaTFSI)

Authored by: Gemini, Senior Application Scientist

Abstract

This compound (NaTFSI) is a cornerstone electrolyte salt in the advancement of sodium-ion battery technology and other electrochemical applications.[1][2] Its high thermal stability, electrochemical inertness, and favorable ionic conductivity make it a superior alternative to more conventional sodium salts.[3] However, the performance of NaTFSI-based electrolytes is critically dependent on the purity of the salt. Trace impurities such as water, organic residues, halide ions, and metal cations can initiate parasitic side reactions at the electrode-electrolyte interface, leading to rapid capacity fading, poor coulombic efficiency, and significant safety concerns. This guide provides a comprehensive overview of the principal synthesis routes and rigorous purification methodologies required to obtain NaTFSI of the highest purity (>99.9%), suitable for demanding research and development applications.

The Imperative of Purity in NaTFSI for Electrochemical Systems

In the context of sodium-ion batteries, the electrolyte is not merely a passive medium for ion transport but an active participant in the cell's chemistry. The large, flexible structure of the bis(trifluoromethanesulfonyl)imide (TFSI⁻) anion contributes to a diffuse charge distribution, which minimizes ion-pairing and enhances the mobility of Na⁺ ions.[1] This fundamental property is, however, easily compromised.

-

Water (H₂O): Even trace amounts of moisture (often targeted to be ≤100 ppm) can react with the sodium metal anode, leading to the formation of a passivating but highly resistive sodium hydroxide (NaOH) layer and the generation of flammable hydrogen gas.[4]

-

Acidic Impurities (e.g., H-TFSI): Residual acidic species can corrode the aluminum current collector on the cathode side, a known issue with imide-based salts.[5]

-

Organic Residues: Solvents and unreacted precursors from synthesis can interfere with the formation of a stable Solid Electrolyte Interphase (SEI) on the anode, a critical layer that governs battery cycle life and safety.

-

Metallic Impurities: Cations like Fe³⁺, Ni²⁺, or Cr³⁺ can be electrochemically active within the battery's operating voltage window, leading to undesirable redox shuttling and self-discharge.

Therefore, the synthesis and purification processes are not mere procedural steps but are integral to the functional performance of the final product. A self-validating protocol is one where the purification steps are logically designed to target and eliminate the specific impurities introduced during synthesis.

Synthesis Methodologies for NaTFSI

The synthesis of NaTFSI can be approached via several routes. The choice of method often represents a trade-off between reagent accessibility, reaction conditions, yield, and the impurity profile of the resulting crude product. Two primary, field-proven methodologies are detailed below.

Method A: Neutralization of Bis(trifluoromethanesulfonyl)imide Acid (H-TFSI)

This is the most direct and conceptually simple route, relying on a classic acid-base neutralization. It is particularly suitable for laboratory-scale synthesis when high-purity H-TFSI is available.

Causality and Mechanistic Insight

The reaction is a straightforward proton transfer from the highly acidic imide nitrogen of H-TFSI to a hydroxide or carbonate ion, forming the sodium salt and water or carbon dioxide. The strong electron-withdrawing nature of the two trifluoromethanesulfonyl groups makes the N-H proton exceptionally acidic (pKa ≈ -0.3), facilitating a rapid and complete reaction with a suitable base.

Experimental Protocol

-

Reagent Preparation: Prepare a 1 M solution of high-purity sodium hydroxide (NaOH) in deionized water. Accurately weigh a known quantity of bis(trifluoromethanesulfonyl)imide acid (H-TFSI).

-

Neutralization: In a well-ventilated fume hood, dissolve the H-TFSI in a minimal amount of deionized water in a flask equipped with a magnetic stirrer.

-

Titration: Slowly add the 1 M NaOH solution dropwise to the stirring H-TFSI solution. Monitor the pH of the solution continuously with a calibrated pH meter.

-

Endpoint Determination: Continue the addition of NaOH until the solution reaches a stable, neutral pH of ~7.0. The reaction is exothermic; addition should be slow enough to maintain control over the temperature.[6]

-

Initial Isolation: Once neutralized, transfer the aqueous NaTFSI solution to a round-bottom flask. Heat the solution to 60-70°C under reduced pressure using a rotary evaporator to remove the bulk of the water.

-

Final Drying: Transfer the resulting solid/slurry to a vacuum oven and dry at 120°C for at least 24 hours to remove residual water. The crude NaTFSI powder obtained will require further purification.

Method B: Synthesis from Trifluoromethanesulfonamide

This multi-step method is more complex but builds the TFSI⁻ anion from more fundamental precursors. It is adaptable for larger-scale production and offers control over the introduction of impurities. A key intermediate in this process is the highly reactive trifluoromethanesulfonic anhydride (Tf₂O).

Causality and Mechanistic Insight

The overall process involves two main stages:

-

Formation of Triflic Anhydride (Tf₂O): Trifluoromethanesulfonic acid (triflic acid, TfOH) is dehydrated using a powerful dehydrating agent like phosphorus pentoxide (P₂O₅). This reaction forms the highly electrophilic anhydride.[7][8]

-

Imide Formation: Trifluoromethanesulfonamide (CF₃SO₂NH₂) is deprotonated by a non-nucleophilic base (e.g., pyridine) to form an amide anion. This anion then acts as a nucleophile, attacking one of the highly electrophilic sulfur atoms of the triflic anhydride. A subsequent elimination of a triflate leaving group results in the formation of the TFSI⁻ anion. The sodium salt is then typically formed via cation exchange.

Experimental Protocol

Part 1: Preparation of Trifluoromethanesulfonic Anhydride (Tf₂O) [7][8][9]

-

Safety Note: Triflic anhydride reacts violently with water and is highly corrosive. All operations must be conducted in a moisture-free environment (e.g., under an inert atmosphere of nitrogen or argon) and in a chemical fume hood.[1][2][10][11]

-

Reaction Setup: In a dry round-bottom flask, combine trifluoromethanesulfonic acid and phosphorus pentoxide (P₂O₅) in an approximately 1.25:1 molar ratio.

-

Reaction: Allow the slurry to stand at room temperature for several hours, during which it will solidify.

-

Distillation: Fit the flask with a short-path distillation apparatus and carefully heat the solid mass. The triflic anhydride will distill as a colorless liquid. The boiling point is approximately 81-84°C.[8][9]

Part 2: Synthesis of NaTFSI

-

Reaction Setup: In a three-neck flask under a nitrogen atmosphere, dissolve trifluoromethanesulfonamide and anhydrous pyridine in an anhydrous solvent like dichloromethane (DCM).

-

Anhydride Addition: Cool the solution in an ice bath (0°C). Slowly add the freshly distilled triflic anhydride dropwise with vigorous stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours.

-

Workup: The resulting mixture contains the pyridinium salt of TFSI. This can be converted to the sodium salt by washing the organic layer with a concentrated solution of sodium chloride or by another suitable ion exchange method.

-

Isolation and Drying: Evaporate the organic solvent. The resulting crude solid must be thoroughly dried under high vacuum at an elevated temperature (>100°C) to remove all volatile components.

Workflow Diagram for NaTFSI Synthesis

Caption: Fig. 1: Comparative Synthesis Workflows for NaTFSI.

Rigorous Purification of Crude NaTFSI

Regardless of the synthetic route, the crude NaTFSI product will contain impurities that must be meticulously removed. A multi-step purification strategy is essential for achieving battery-grade purity.

Step 1: Treatment with Activated Carbon

Causality and Rationale

Activated carbon possesses a high surface area and a porous structure, making it exceptionally effective at adsorbing high molecular weight organic impurities and colored compounds.[12] These are typically residual starting materials, byproducts, or decomposition products from the synthesis. This step is crucial for "decolorizing" the crude product and removing non-polar contaminants.

Experimental Protocol

-

Dissolution: Dissolve the crude NaTFSI in a suitable solvent (e.g., deionized water or acetone) to create a moderately concentrated solution.

-

Adsorption: Add activated carbon powder (typically 1-2% by weight of the NaTFSI) to the solution.

-

Heating and Stirring: Heat the mixture to 40-50°C and stir for 1-3 hours. The gentle heating increases the solubility of NaTFSI and enhances the diffusion and adsorption kinetics of impurities onto the carbon.

-

Filtration: Perform a hot filtration using a celite or diatomaceous earth pad over a filter paper to remove the fine carbon particles. The clarity and color of the filtrate should be visibly improved.

Step 2: Recrystallization

Causality and Rationale

Recrystallization is a powerful technique for purifying crystalline solids.[13][14] Its efficacy relies on the principle that the solubility of a compound in a solvent is temperature-dependent. The ideal solvent will dissolve the target compound (NaTFSI) readily at a high temperature but poorly at a low temperature.[12][13] Impurities, which are present in much lower concentrations, will ideally either remain in the cooled solution (the "mother liquor") or be insoluble in the hot solvent and removed during an initial hot filtration.[14] For ionic salts like NaTFSI, a solvent/anti-solvent system is often highly effective.

Experimental Protocol (Methanol/Toluene System)

-

Dissolution: Take the clear filtrate from the activated carbon step and evaporate the solvent. Dissolve the resulting solid in a minimal amount of hot methanol (~60°C). Methanol is a good solvent for the polar NaTFSI salt.

-

Anti-Solvent Addition: While the methanol solution is still warm and stirring, slowly add toluene dropwise. Toluene is a non-polar anti-solvent in which NaTFSI is insoluble.

-

Induce Crystallization: Continue adding toluene until the solution becomes persistently cloudy (turbid), indicating the onset of precipitation.

-

Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least one hour to maximize crystal formation.[12] Slow cooling is critical for the formation of large, pure crystals.

-

Collection: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals on the filter with a small amount of ice-cold anti-solvent (toluene) to remove any adhering mother liquor containing impurities.

-

Drying: Dry the pristine white crystals under high vacuum at 120°C for at least 48 hours to ensure the complete removal of all solvents.

Step 3: Alumina Column Treatment (Optional Final Polish)

Causality and Rationale

For applications requiring the absolute highest purity, a final polishing step using activated alumina can be employed. Activated alumina is a polar adsorbent effective at scavenging trace amounts of water and other polar impurities, including residual acidic species.[15][16]

Experimental Protocol

-

Solution Preparation: Dissolve the recrystallized and dried NaTFSI in a highly anhydrous organic solvent, such as acetonitrile.

-

Column Elution: Pass the solution through a short column packed with activated, dry basic or neutral alumina.

-

Solvent Removal: Collect the eluate and carefully remove the solvent under vacuum.

-

Final Drying: Perform a final, rigorous drying step under high vacuum at 120°C.

Purification Workflow and Impurity Removal

Caption: Fig. 2: Multi-Step Purification Workflow for High-Purity NaTFSI.

Quality Control and Purity Analysis

Rigorous analytical testing is non-negotiable to validate the purity of the final NaTFSI product. A combination of techniques should be employed to provide a complete picture of the material's quality.

| Analytical Technique | Target Impurity/Parameter | Typical Specification (Battery Grade) | Rationale |

| Karl Fischer Titration | Water Content | < 20 ppm | Quantifies trace moisture, which is highly reactive with sodium metal anodes. |

| Quantitative ¹H NMR (qNMR) | Overall Purity, Organic Residues | > 99.9% | An absolute quantification method that determines purity against a certified internal standard.[17][18][19] |

| Ion Chromatography (IC) | Halide Content (Cl⁻, F⁻) | < 10 ppm each | Halides can cause corrosion of cell components and interfere with SEI formation. |

| ICP-MS/OES | Metallic Impurities | < 10 ppm total | Detects trace metal cations (Fe, Ni, Cr, etc.) that can cause detrimental redox shuttling.[15] |

| Acid-Base Titration | Free Acid (H-TFSI) Content | < 20 ppm | Residual acid leads to current collector corrosion and electrolyte decomposition. |

Table 1: Key Analytical Methods for Quality Control of High-Purity NaTFSI.

Safety and Handling Considerations

The synthesis and purification of NaTFSI involve hazardous materials that demand strict adherence to safety protocols.

-

Precursors: Trifluoromethanesulfonic anhydride (Tf₂O) is extremely corrosive, a strong oxidizer, and reacts violently with water.[10][11][20] It must be handled under an inert atmosphere with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.

-

Solvents: Many organic solvents used are flammable and/or toxic. All operations should be conducted in a certified chemical fume hood.

-

Product: While NaTFSI is stable, the fine powder can be an irritant. A dust mask or respirator should be used when handling the dry powder.[21]

-

Waste Disposal: All waste, including mother liquor from recrystallization and used sorbents, must be disposed of according to institutional and local environmental regulations.

By implementing the robust synthesis and purification strategies outlined in this guide, researchers and developers can produce high-purity NaTFSI, thereby enabling the reliable and high-performance operation of next-generation sodium-ion electrochemical systems.

References

-

ChemView. (2020). NATFSI Safety Data Sheet. Retrieved from [Link]

-

Epinions. (n.d.). 125570 - Trifluoromethanesulfonic anhydride Safety Data Sheet. Retrieved from [Link]

-

Figshare. (2023). Decomposition pathways for TFSI⁻ decomposition at reductive conditions.... Retrieved from [Link]

- Google Patents. (n.d.). US8377406B1 - Synthesis of bis(fluorosulfonyl)imide.

-

Chalmers Research. (2022). TFSI and TDI Anions: Probes for Solvate Ionic Liquid and Disproportionation-Based Lithium Battery Electrolytes. Retrieved from [Link]

-

AOSynthesis. (n.d.). Sodium bis(trifluoromethylsulfonyl)imide. Retrieved from [Link]

-

ResearchGate. (2012). How to synthesize Bis-trifluoromethanesulfonylimide sodium (Na-TFSI) from NaOH and Bis-trifluoromethanesulfonylimide acid (HTFSI)?. Retrieved from [Link]

-

ACS Publications. (2007). New Disordering Mode for TFSI- Anions: The Nonequilibrium, Plastic Crystalline Structure of Et4NTFSI. Retrieved from [Link]

- Google Patents. (n.d.). CN101456832A - Method for preparing bis(trifluoromethanesulfonyl)imide metal salt.

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

-

ResearchGate. (2005). Synthesis and structures of alkali metal salts of bis[(trifluoromethyl)sulfonyl]imide. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Methanesulfonic acid, trifluoro-, 1,2-dimethyl-1-propenyl ester. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

Reddit. (2023). Go-to recrystallization solvent mixtures. Retrieved from [Link]

-

Quora. (2022). What are some common impurities found in crude oil and how can they be removed?. Retrieved from [Link]

-

YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]

-

PubMed Central. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Retrieved from [Link]

-

YouTube. (2010). Recrystallization | MIT Digital Lab Techniques Manual. Retrieved from [Link]

-

CourseHero. (n.d.). The presence of impurities in the crude oil. Retrieved from [Link]

-

ResearchGate. (2016). How can I purify impure Alumina by an inexpensive method?. Retrieved from [Link]

-

ResearchGate. (2001). Quantitative Elemental Analysis of Sodium(23Na) by NMR Spectroscopy. Retrieved from [Link]

-

ABC Machinery. (n.d.). Impurities in Crude Oil and Refining Methods. Retrieved from [Link]

-

Quora. (2018). What are the main impurities in crude oil? What are its common refining methods?. Retrieved from [Link]

- Google Patents. (n.d.). CN110590607B - Preparation method of trifluoromethanesulfonic anhydride.

-

National Institutes of Health. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Retrieved from [Link]

-

Semantic Scholar. (2001). Quantitative Elemental Analysis of Sodium( 23 Na) by NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis and Characterization of Activated Carbon Coated Alumina as Nano Adsorbent. Retrieved from [Link]

- Google Patents. (n.d.). US6469206B2 - Process for the preparation of triflic anhydride.

-

YouTube. (2018). Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). Retrieved from [Link]

-

Cheresources.com Community. (2012). Impurities In Crude Oil. Retrieved from [Link]

-

Solvent Direct. (n.d.). Carbon Chemistry Activated Alumina Remediation Filtration Powder. Retrieved from [Link]

-

Jalon. (n.d.). A Complete Guide on How to Regenerate Activated Alumina. Retrieved from [Link]

-

ResearchGate. (2024). Synthesis Of Carbon Nano-Alumina Framework for Efficient Pollutants Adsorption from Water and Optimization Via Response Surface Methodology. Retrieved from [Link]

Sources

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. Trifluoromethanesulfonic anhydride(358-23-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Comparative Study of Isomeric TFSI and FPFSI Anions in Li-Ion Electrolytes Using Quantum Chemistry and Ab Initio Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US8377406B1 - Synthesis of bis(fluorosulfonyl)imide - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. orgsyn.org [orgsyn.org]

- 8. Preparation of Trifluoromethanesulfonic anhydride._Chemicalbook [chemicalbook.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. dcfinechemicals.com [dcfinechemicals.com]

- 11. fishersci.fr [fishersci.fr]

- 12. youtube.com [youtube.com]

- 13. mt.com [mt.com]

- 14. Impurities in Crude Oil and Refining Methods [abcmach.com]

- 15. researchgate.net [researchgate.net]

- 16. solventdirect.shop [solventdirect.shop]

- 17. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 19. m.youtube.com [m.youtube.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. researchgate.net [researchgate.net]

Thermal stability and decomposition temperature of NaTFSI

An In-depth Technical Guide to the Thermal Stability and Decomposition of Sodium Bis(trifluoromethanesulfonyl)imide (NaTFSI)

Executive Summary

This compound (NaTFSI) is a salt of considerable interest, particularly as a key component in electrolytes for next-generation sodium-ion batteries. Its adoption is driven by its exceptional thermal stability, which surpasses that of many conventional salts like sodium hexafluorophosphate (NaPF₆). This guide provides a comprehensive technical overview of the thermal properties of NaTFSI, synthesizing data from thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and other analytical methods. We will explore the intrinsic stability of the pure salt, which shows no decomposition below 400°C, and contrast this with its behavior in applied systems where interactions with solvents and electrode materials define the true operational limits. This document is intended for researchers and scientists who require a deep, mechanistically-grounded understanding of NaTFSI's thermal characteristics to inform material selection, safety engineering, and the development of robust energy storage systems.

Introduction to NaTFSI

The NaTFSI Salt: Structure and Properties

This compound, with the chemical formula Na[(CF₃SO₂)₂N], is an inorganic salt composed of a sodium cation (Na⁺) and a large, charge-delocalized bis(trifluoromethanesulfonyl)imide anion (TFSI⁻). The TFSI⁻ anion's stability is a direct result of its robust chemical framework, featuring strong sulfur-oxygen and carbon-fluorine bonds, and the delocalization of the negative charge across the sulfonyl groups. This inherent stability is a primary reason for its superior thermal and electrochemical properties compared to salts with less stable anionic frameworks.[1]

Significance in Advanced Applications

NaTFSI has emerged as a promising electrolyte salt for sodium-ion batteries (SIBs), which are considered a viable alternative to lithium-ion batteries for large-scale energy storage due to the natural abundance and low cost of sodium. In this context, NaTFSI offers several advantages, including high ionic conductivity in common organic solvents, reduced sensitivity to moisture, and, most critically, superior thermal stability. Unlike NaPF₆, NaTFSI does not readily hydrolyze to form hazardous hydrofluoric acid (HF), making it safer to handle. Its stability is also a key factor in improving the overall safety profile of SIBs, as electrolyte decomposition is often a triggering event in thermal runaway.

The Imperative of Thermal Stability

Thermal stability is not merely a performance metric; it is a cornerstone of material safety and operational reliability. For battery applications, an electrolyte salt must withstand the heat generated during high-rate charging/discharging cycles and potential fault conditions. A low decomposition temperature can initiate a cascade of exothermic reactions, leading to pressure buildup, venting of flammable gases, and thermal runaway.[2] Therefore, a thorough understanding of a salt's decomposition temperature and the factors that influence it is critical for designing safe and long-lasting energy storage devices.

Intrinsic Thermal Properties of Pure NaTFSI

The thermal behavior of pure NaTFSI salt, isolated from solvents and other reactive materials, establishes a baseline for its stability.

Melting Point and Phase Transitions

Before decomposition, NaTFSI undergoes a solid-to-liquid phase transition. Differential Scanning Calorimetry (DSC) experiments performed under an inert nitrogen atmosphere in a sealed stainless steel crucible have identified the melting point of NaTFSI. The onset of melting is observed at approximately 253-257°C.[3] During these tests, no exothermic events, which would indicate decomposition, were detected in the temperature range up to 400°C.[3] This clearly demonstrates that the pure salt is exceptionally stable well above its melting point.

Onset of Thermal Decomposition

Thermogravimetric Analysis (TGA) and DSC are the primary methods for determining the onset of decomposition. For pure NaTFSI, these analyses consistently show a very high thermal stability.

-

TGA studies comparing various sodium salts confirm that NaTFSI is significantly more stable than salts like NaPF₆ and NaClO₄.[4][5][6]

-

DSC analysis shows no evidence of exothermic decomposition up to 400°C, a temperature far exceeding the operational limits of most battery systems.[3]

The exceptional stability of NaTFSI is primarily attributed to the inherent stability of the TFSI⁻ anion. Studies on related TFSI-based ionic liquids show they are stable beyond 350°C.[7][8] This suggests the decomposition of the anion itself is the rate-limiting step and occurs at very high temperatures. For instance, the related salt Cs[NTf₂] has a reported decomposition temperature of 472°C, the highest among the alkali bis(trifluoromethylsulfonyl)imide salts.

Methodologies for Assessing Thermal Stability

Accurate assessment of thermal stability requires robust and well-defined experimental protocols. The choice of methodology is critical, as experimental conditions can significantly influence the observed results.[3]

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to pinpoint the temperature at which a material begins to decompose, as decomposition is typically accompanied by the loss of gaseous products.

Experimental Protocol:

-

Sample Preparation: A small, precisely weighed sample of NaTFSI (typically 5-10 mg) is placed in an inert TGA crucible (e.g., alumina or platinum). To ensure accuracy, the salt should be rigorously dried under vacuum at an elevated temperature (e.g., 120°C) for several hours to remove any adsorbed water.

-

Instrument Setup: The crucible is placed in the TGA furnace. The system is purged with a high-purity inert gas (e.g., nitrogen or argon) at a controlled flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: The resulting TGA curve plots mass percentage versus temperature. The onset decomposition temperature is typically determined as the temperature at which a significant mass loss (e.g., 5%) occurs, or by finding the intersection of the baseline tangent with the tangent of the decomposition step.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It detects both endothermic processes (like melting) and exothermic processes (like decomposition), providing quantitative data on the heat released or absorbed.

Experimental Protocol:

-

Sample Preparation: A small, weighed amount of dried NaTFSI (1-5 mg) is loaded into a hermetically sealed DSC pan (e.g., stainless steel or aluminum). Sealing is crucial to contain any pressure generated during decomposition and prevent interaction with the atmosphere. This is often performed in an inert atmosphere (e.g., a glovebox).

-

Instrument Setup: The sealed sample pan and an empty reference pan are placed in the DSC cell. The cell is purged with an inert gas.

-

Heating Program: The sample is subjected to a controlled temperature program, typically a linear ramp (e.g., 2-10 °C/min) from ambient to a final temperature (e.g., 450°C).

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. An upward peak represents an exothermic event (decomposition), while a downward peak indicates an endothermic event (melting). The onset temperature of decomposition is determined by the intersection of the extrapolated baseline and the tangent of the exothermic peak.

Factors Influencing NaTFSI Stability in Applied Systems

While pure NaTFSI is exceptionally stable, its thermal behavior changes dramatically when incorporated into a functional system like a battery electrolyte. The overall stability of the system is dictated by its weakest component and the interactions between components.[2]

Effect of Impurities and Moisture

The presence of impurities, even at trace levels, can significantly lower the decomposition temperature of salts.[9] Impurities may originate from the synthesis process or from degradation of other components. Moisture is particularly detrimental, as it can facilitate hydrolytic reactions, although NaTFSI is less susceptible than salts like NaPF₆. Rigorous purification and handling under anhydrous conditions are paramount for achieving maximum thermal stability.

Interaction with Solvents

When NaTFSI is dissolved in organic solvents (e.g., ethylene carbonate (EC), propylene carbonate (PC)) to form an electrolyte, the thermal stability of the resulting mixture is typically governed by the decomposition of the solvent, which occurs at a much lower temperature than the salt itself.[2] For example, liquid Na-ion electrolytes often begin to decompose between 270-300°C.[2][10] The salt can also catalyze or participate in solvent decomposition reactions.

Interaction with Electrode Materials

The most significant reduction in thermal stability occurs in the presence of charged (sodiated or desodiated) electrode materials.[2] The highly reactive surfaces of charged anodes (e.g., hard carbon) and cathodes can initiate exothermic reactions with the electrolyte at temperatures as low as 100°C.[11] These reactions involve the decomposition of the solid-electrolyte interphase (SEI) layer on the anode and reactions between the electrolyte and the delithiated cathode material.[4]

Influence of Salt Concentration

Increasing the salt concentration in an electrolyte can sometimes enhance thermal stability. In highly concentrated electrolytes, fewer "free" solvent molecules are available to participate in parasitic reactions.[12] This can suppress solvent decomposition and also inhibit side reactions like the corrosion of the aluminum current collector, which is a known issue with TFSI-based electrolytes at high voltages.[12]

Decomposition Pathways and Mechanisms

The decomposition mechanism of NaTFSI is highly dependent on its environment.

Decomposition of Pure NaTFSI

The decomposition of the pure salt at very high temperatures (likely >450°C) is dominated by the cleavage of bonds within the TFSI⁻ anion. The S-N bond is generally considered the weakest link, and its scission would lead to the formation of radical species. However, under practical conditions, this intrinsic decomposition pathway is rarely, if ever, reached.

Decomposition in Electrolyte Systems

In a battery, the decomposition process is a complex interplay of all components. The process is not a simple breakdown of the NaTFSI salt but rather a series of exothermic reactions involving the entire system.

The primary mechanisms in a battery environment include:

-

Reductive Decomposition: At the sodiated anode surface, solvent molecules and, to a lesser extent, TFSI⁻ anions can be reduced, leading to the breakdown of the electrolyte and the formation of SEI components.[13]

-

Oxidative Decomposition: At the desodiated cathode surface, especially at high voltages, the electrolyte components can be oxidized, generating gas and heat.

-

SEI Decomposition: The protective SEI layer itself can decompose at elevated temperatures, exposing the reactive anode surface and triggering further, more vigorous reactions between the anode and the electrolyte.[11]

Summary of Key Data

The following table summarizes the key thermal stability data for NaTFSI in different states.

| Parameter | Value | Conditions | Source(s) |

| Melting Point (Onset) | 253 - 257 °C | Pure salt, inert atmosphere (N₂) | [3] |

| Decomposition (Pure Salt) | > 400 °C | No exotherm detected up to 400°C via DSC | [3] |

| Decomposition (in Electrolyte) | ~270 - 300 °C | In carbonate solvents (e.g., PC, EC/DEC) | [2][10] |

| Onset of Exothermic Reaction | ~100 - 250 °C | In contact with charged electrode materials | [2][4][11] |

Conclusion and Future Outlook

This compound (NaTFSI) possesses outstanding intrinsic thermal stability, with a decomposition temperature for the pure salt well above 400°C. This makes it a highly attractive candidate for developing safer, high-performance electrolytes.

However, for scientists and engineers, the critical takeaway is that the operational thermal stability in any application is defined not by the pure salt but by the entire system. The interactions of NaTFSI with solvents, electrode materials, and impurities dictate the true temperature limits and safety profile. The onset of exothermic reactions in a full battery cell can occur at temperatures more than 200°C lower than the decomposition temperature of the salt itself.

Future research should continue to focus on strategies to mitigate these system-level interactions. This includes the development of more stable solvent systems, the use of electrolyte additives to form more robust SEI layers, and the optimization of salt concentrations to enhance the overall stability of the electrolyte in its operational environment. A holistic, system-level approach is essential to fully leverage the exceptional intrinsic properties of NaTFSI for the next generation of energy storage technologies.

References

- Perspective on Thermal Stability and Safety of Sodium-Ion Batteries | ACS Energy Letters. (2021). ACS Energy Letters.

- The Reactivity of Charged Electrode Materials with this compound (NaTFSI) Based-Electrolyte at Elevated Temperatures. (2013). Journal of The Electrochemical Society.

- Thermogravimetric analysis (TGA) profiles of NaPF6, NaClO4, NaTFSI,... (2016).

- On the Thermal Stability of Selected Electrode Materials and Electrolytes for Na-Ion B

- TGA profiles of Na salts: NaPF6, NaClO4, NaTFSI, NaFTFSI, and NaFSI,... (2016).

- Isothermal TGA trace of 0.1NaTFSI-0.9IL sodium electrolytes. (2019).

- Sodium bis(trifluoromethane)sulfonamide (NaTFSI) DSC report. (2020). EPA, ChemView.

- Mechanism elaboration on the thermal decomposition of ether electrolyte in sodium-ion battery. (2022).

- Study on Thermal Behavior and Safety Properties of Na4Fe3(PO4)2(P2O7)

- Deciphering Electrolyte Degradation in Sodium-Based Batteries: The Role of Conductive Salt Source, Additives, and Storage Condition. (2023). MDPI.

- Thermal Decomposition, Low Temperature Phase Transitions and Vapor Pressure of Less Common Ionic Liquids Based on the Bis(trifuoromethanesulfonyl)imide Anion. (2022). PubMed.

- NaFSI and NaTFSI Solutions in Ether Solvents from Monoglyme to Poly(ethylene oxide)—A Molecular Dynamics Study. (2020).

- On the Thermal Stability of Selected Electrode Materials and Electrolytes for Na-Ion B

- Thermally stable bis(trifluoromethylsulfonyl)imide salts and their mixtures. (2016). Royal Society of Chemistry.

- Thermal Decomposition, Low Temperature Phase Transitions and Vapor Pressure of Less Common Ionic Liquids Based on the Bis(trifuoromethanesulfonyl)imide Anion. (2022). MDPI.

- Thermally stable bis(trifluoromethylsulfonyl)imide salts and their mixtures. (2016).

- Role of Advanced Electrolytes in Sodium Ion B

- Thermal stability and decomposition of lithium bis(fluorosulfonyl)imide (LiFSI) salts. (2016). RSC Publishing.

- Stable NaTFSI-Based Highly Concentrated Electrolytes for Na-Ion and Na–O2 B

- Fundamental Mechanisms of Solvent Decomposition Involved in SEI Formation in Sodium Ion Batteries. (2018).

- Thermal Stability Analysis of Lithium-Ion Battery Electrolytes Based on Lithium Bis(trifluoromethanesulfonyl)imide-Lithium Difluoro(oxalato)Borate Dual-Salt. (2021).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. chemview.epa.gov [chemview.epa.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Thermal Decomposition, Low Temperature Phase Transitions and Vapor Pressure of Less Common Ionic Liquids Based on the Bis(trifuoromethanesulfonyl)imide Anion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Thermal stability and decomposition of lithium bis(fluorosulfonyl)imide (LiFSI) salts - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. acs.figshare.com [acs.figshare.com]

- 13. researchgate.net [researchgate.net]

Navigating the Electrochemical Frontier: An In-Depth Technical Guide to the Electrochemical Stability Window of NaTFSI in Various Solvents

Introduction: The Critical Role of the Electrochemical Stability Window in Sodium-Ion Batteries

The burgeoning field of sodium-ion batteries (SIBs) promises a sustainable and cost-effective alternative to their lithium-ion counterparts, leveraging the natural abundance of sodium. At the heart of SIB performance lies the electrolyte, a critical component that dictates the battery's operational voltage, safety, and lifespan. The electrochemical stability window (ESW) of the electrolyte is arguably its most vital characteristic. This window represents the potential range within which the electrolyte remains stable, without undergoing oxidative or reductive decomposition. A wide ESW is paramount for developing high-energy-density SIBs, as it enables the use of high-voltage cathodes and low-voltage anodes.

Sodium trifluoromethanesulfonylimide (NaTFSI) has emerged as a promising salt for SIB electrolytes due to its excellent thermal stability, high ionic conductivity, and favorable dissociation in a variety of solvents. However, the ultimate ESW of a NaTFSI-based electrolyte is not an intrinsic property of the salt alone; it is profoundly influenced by the choice of solvent. This guide provides a comprehensive technical overview of the ESW of NaTFSI in different solvent systems, offering insights into the underlying mechanisms, detailed experimental protocols for its determination, and a comparative analysis of key quantitative data to aid researchers and professionals in the development of next-generation sodium-ion batteries.

Factors Influencing the Electrochemical Stability Window of NaTFSI Electrolytes

The ESW is governed by the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the electrolyte components. The anodic (oxidative) limit is determined by the HOMO level, where a lower HOMO energy corresponds to greater stability against oxidation. Conversely, the cathodic (reductive) limit is dictated by the LUMO level, with a higher LUMO energy indicating better resistance to reduction. The interplay of the NaTFSI salt and the solvent molecules dictates these energy levels through several key factors:

-

Solvent Structure and Properties: The intrinsic chemical structure of the solvent is a primary determinant of its electrochemical stability. Solvents with strong electron-donating groups are more susceptible to oxidation, while those with easily reducible functional groups will have a lower cathodic stability. Key properties include:

-

Dielectric Constant: A higher dielectric constant facilitates salt dissociation, leading to a higher concentration of free ions. However, it does not directly correlate with a wider ESW.

-

Viscosity: Lower viscosity generally improves ionic conductivity but can sometimes be associated with more volatile solvents that may have narrower stability windows.

-

Donor Number (DN): A measure of the solvent's ability to solvate cations. A higher DN can influence the solvation sheath around the Na+ ion, which in turn affects the reduction potential of both the cation and the solvent.

-

-

Salt-Solvent Interactions and Solvation Sheath: The manner in which Na+ ions and TFSI- anions are solvated by the solvent molecules significantly impacts the ESW. The formation of a stable solvation sheath around the Na+ ion can alter its reduction potential. Similarly, the interaction of the solvent with the TFSI- anion can influence its oxidation potential. In concentrated electrolytes, the number of "free" solvent molecules decreases, and the interaction between the salt and solvent becomes more pronounced, often leading to an expansion of the ESW. This is because the solvent molecules are more strongly coordinated to the Na+ ions, making them less available for decomposition.

-

Solid Electrolyte Interphase (SEI) Formation: At the anode, the reduction of electrolyte components (both salt and solvent) in the initial cycles forms a passivating layer known as the solid electrolyte interphase (SEI). A stable and ionically conductive SEI is crucial for preventing continuous electrolyte decomposition and ensuring long-term cycling stability. The composition and quality of the SEI are highly dependent on the electrolyte formulation.

-

Salt Concentration: Increasing the concentration of NaTFSI has been shown to widen the ESW. In highly concentrated or "superconcentrated" electrolytes, most of the solvent molecules are part of the Na+ solvation sheath, which increases their resistance to reduction. Furthermore, the activity of the solvent is reduced, which can also contribute to enhanced stability.[1][2] This strategy has been effectively demonstrated in adiponitrile (ADN) and deep eutectic solvents.[1][3]

Quantitative Analysis: Electrochemical Stability Window of NaTFSI in Diverse Solvents

The following table summarizes the experimentally determined electrochemical stability windows of NaTFSI in a selection of common and emerging solvents for sodium-ion batteries. It is important to note that the reported values can vary depending on the experimental conditions, particularly the working electrode material and the cutoff current density used to define the stability limits.

| Solvent System | NaTFSI Concentration | Working Electrode | Anodic Limit (V vs. Na/Na+) | Cathodic Limit (V vs. Na/Na+) | Overall ESW (V) | Reference(s) |

| Propylene Carbonate (PC) | 1.0 M | Pt | ~4.5 | ~0.1 | ~4.4 | [4] |

| Ethylene Carbonate:Dimethyl Carbonate (EC:DMC, 1:1 v/v) | 1.0 M | Pt | ~4.6 | ~0.1 | ~4.5 | [5][6] |

| EC:PC:DMC (0.45:0.45:0.1 v/v/v) | 1.0 M | Pt | ~4.7 | ~0.1 | ~4.6 | [6] |

| Diglyme (G2) | 1.0 M | Stainless Steel | >4.5 | Unstable | - | [3][7] |

| Tetraethylene Glycol Dimethyl Ether (TEGDME) | 1.0 M | Pt | ~4.5 | ~0.0 | ~4.5 | [8] |

| Adiponitrile (ADN) | 1.0 M | Al | ~5.0 | ~1.5 | ~3.5 | [1] |

| Adiponitrile (ADN) | 4.4 M | Al | >5.0 | ~0.1 | >4.9 | [1] |

| Pyrrolidinium-based Ionic Liquid (Pyr14TFSI) | 0.3 M | Pt | ~4.8 | ~0.0 | ~4.8 | [9][10] |

| Imidazolium-based Ionic Liquid (EMITFSI) | 0.1 M | Pt | >4.5 | ~0.1 | >4.4 | [11] |

Note: The stability of NaTFSI in diglyme is reported to be poor, leading to continuous side reactions. The values presented are approximate and collated from various sources for comparative purposes. Experimental conditions can significantly influence the results.

Experimental Determination of the Electrochemical Stability Window: A Practical Guide

The ESW is typically determined using voltammetric techniques, primarily Linear Sweep Voltammetry (LSV) and Cyclic Voltammetry (CV). These methods involve applying a potential to a working electrode and measuring the resulting current. An increase in current beyond a certain threshold signifies the onset of electrolyte decomposition.

Causality Behind Experimental Choices

-

Three-Electrode Setup: A three-electrode cell is the standard for accurate ESW measurements.[12] It consists of a working electrode (WE), a reference electrode (RE), and a counter electrode (CE). The potential of the WE is controlled relative to the RE (e.g., a sodium metal foil), while the current flows between the WE and the CE. This setup ensures that the potential of the WE is accurately measured without being affected by the reactions at the counter electrode.

-

Working Electrode Material: The choice of the working electrode is critical as it should ideally be inert within the potential range of interest to avoid catalytic effects or side reactions that could be mistaken for electrolyte decomposition.[13][14]

-

Platinum (Pt) and Glassy Carbon (GC): These are commonly used due to their wide potential windows and relative inertness.[4][14][15] They provide a good indication of the intrinsic stability of the electrolyte.

-

Aluminum (Al) and Copper (Cu): These are the standard current collectors for the cathode and anode, respectively, in SIBs. Testing on these materials provides a more practical assessment of the electrolyte's stability in a real battery system, as it accounts for any reactions with the current collectors. For instance, NaTFSI is known to cause corrosion of aluminum at higher potentials.[5]

-

-

Defining the Cutoff Current Density: The potential at which the current starts to increase significantly is defined as the stability limit. However, the definition of "significantly" is often arbitrary. A cutoff current density (e.g., 0.01-0.1 mA/cm²) is typically set to determine the anodic and cathodic limits.[16][17] It is crucial to report this value as it directly impacts the determined ESW. A lower cutoff current will result in a narrower reported ESW. The choice of cutoff should be justified based on the expected leakage current in a practical device.

Experimental Workflow Diagram

Caption: Workflow for determining the electrochemical stability window.

Step-by-Step Protocol for Linear Sweep Voltammetry (LSV)

-

Electrolyte and Cell Preparation:

-

Prepare the desired concentration of NaTFSI in the chosen solvent inside an argon-filled glovebox to minimize moisture and oxygen contamination.

-

Assemble a three-electrode electrochemical cell (e.g., a coin cell or a Swagelok-type cell).

-

Use a polished working electrode (e.g., Pt, GC, or Al foil).

-

Use fresh sodium metal foil as both the reference and counter electrodes.

-

Ensure good wetting of the separator and electrodes with the electrolyte.

-

-

Electrochemical Measurement:

-

Connect the cell to a potentiostat.

-

Allow the cell to rest for at least one hour to reach a stable Open Circuit Voltage (OCV).

-

Anodic Stability: Perform an LSV scan from the OCV to a high potential (e.g., 5.5 V vs. Na/Na+). A slow scan rate (e.g., 0.1-1.0 mV/s) is recommended to minimize capacitive currents and obtain a clearer decomposition signal.[4][18]

-

Cathodic Stability: In a separate, freshly assembled cell, perform an LSV scan from the OCV to a low potential (e.g., -0.5 V vs. Na/Na+) at the same scan rate.

-

-

Data Analysis:

-

Plot the resulting current density (current divided by the geometric area of the working electrode) as a function of the applied potential.

-

Define a cutoff current density (e.g., 0.05 mA/cm²).

-

The potential at which the current density reaches the cutoff value in the anodic scan is the anodic stability limit.

-

The potential at which the current density reaches the cutoff value in the cathodic scan is the cathodic stability limit.

-

The ESW is the difference between the anodic and cathodic limits.

-

Mechanistic Insights and Solvent-Specific Behavior

The choice of solvent has a profound impact on the decomposition pathways of the NaTFSI electrolyte.

Carbonate Solvents (PC, EC/DMC)

Carbonate-based solvents are widely used in commercial lithium-ion batteries and have been extensively studied for SIBs.[19]

-

Anodic Stability: The oxidation of carbonate solvents typically occurs above 4.5 V vs. Na/Na+. The TFSI- anion is also susceptible to oxidation at high potentials.

-

Cathodic Stability: The reduction of cyclic carbonates like PC and EC on graphite anodes can lead to co-intercalation and exfoliation of the graphite. However, in the presence of additives or with certain electrode materials, a stable SEI can be formed. The reduction of Na+ to Na metal occurs at 0 V vs. Na/Na+.

Ether Solvents (DME, Diglyme, TEGDME)

Ethers are attractive due to their good sodium metal compatibility and high Na+ ion mobility.

-

Anodic Stability: Ethers generally have lower oxidative stability compared to carbonates, typically below 4.0 V vs. Na/Na+. The stability tends to increase with the length of the ether chain (e.g., TEGDME > Diglyme > DME).[20]

-

Cathodic Stability: Ethers are generally more stable against reduction than carbonates and are known to form a more favorable SEI on sodium metal. However, the stability of NaTFSI in some ethers, like diglyme, has been reported to be poor, leading to side reactions.[3][7]

Ionic Liquids (ILs)

Ionic liquids offer the advantages of non-flammability, negligible vapor pressure, and wide electrochemical windows.[10]

-

Anodic and Cathodic Stability: The ESW of ILs is primarily determined by the stability of the cation and anion. Pyrrolidinium (Pyr) and Imidazolium (EMI) cations are common in ILs used for batteries. The TFSI- anion contributes to the overall stability. NaTFSI-based IL electrolytes can exhibit wide ESWs, often exceeding 4.5 V.[9][11]

Conceptual Diagram of Solvent Influence on ESW

Caption: Influence of solvent properties on the ESW.

Conclusion and Future Outlook

The electrochemical stability window of NaTFSI-based electrolytes is a complex property that is critically dependent on the solvent system. While NaTFSI itself offers good thermal and chemical stability, the choice of solvent ultimately dictates the operational voltage of a sodium-ion battery. Carbonate-based solvents offer a good balance of properties, but their cathodic stability with certain anodes needs to be carefully managed. Ether-based solvents show promise for sodium metal anodes but generally have lower anodic stability. Ionic liquids present a safe, high-voltage alternative, though their cost and viscosity can be challenging.

Future research should focus on the development of novel solvent blends and additives that can create a stable solid electrolyte interphase on both the anode and cathode, thereby extending the practical ESW of NaTFSI-based electrolytes. The use of "superconcentrated" electrolytes is a particularly promising strategy for enhancing stability. A standardized and rigorously defined protocol for measuring and reporting the ESW, including the justification for the choice of working electrode and cutoff current density, will be essential for the continued advancement and commercialization of high-performance sodium-ion batteries.

References

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Role of Advanced Electrolytes in Sodium Ion Batteries [sigmaaldrich.com]

- 6. Towards standard electrolytes for sodium-ion batteries: physical properties, ion solvation and ion-pairing in alkyl carbonate solvents - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP03639K [pubs.rsc.org]

- 7. biologic.net [biologic.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. Cyclic voltammetry - Wikipedia [en.wikipedia.org]

- 13. Electrolyte selection for supercapacitive devices: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ijcambria.com [ijcambria.com]

- 15. mdpi.com [mdpi.com]

- 16. Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Sodium-ion battery - Wikipedia [en.wikipedia.org]

- 20. pubs.acs.org [pubs.acs.org]

The Critical Role of Solubility in Advancing Sodium-Ion Battery Electrolytes: A Technical Guide to NaTFSI in Organic Solvents

Abstract

The advancement of sodium-ion batteries (SIBs) as a viable alternative to lithium-ion technology hinges on the meticulous design of the electrolyte system. A critical, yet often nuanced, parameter is the solubility of the salt in the organic solvent. This in-depth technical guide focuses on sodium bis(trifluoromethanesulfonyl)imide (NaTFSI), a promising salt for SIBs due to its high thermal and electrochemical stability. We delve into the core principles governing its solubility in common organic battery solvents, provide a consolidated overview of its solubility across various solvent classes, and present a detailed experimental protocol for its determination. This guide is intended for researchers and scientists in the field of battery technology and drug development, offering both theoretical insights and practical methodologies to accelerate the development of next-generation energy storage solutions.

Introduction: The Imperative of Solubility in Electrolyte Formulation

The electrolyte, the ionically conductive medium between the electrodes, is a cornerstone of any electrochemical energy storage device. Its composition dictates crucial performance metrics, including ionic conductivity, electrochemical stability window, and safety. The solubility of the salt in the chosen organic solvent system is a fundamental prerequisite for a functional electrolyte. Insufficient solubility limits the salt concentration, thereby capping the ionic conductivity and ultimately the power density of the battery. Conversely, a high and well-understood solubility allows for the formulation of electrolytes with optimal ion transport properties.

This compound (NaTFSI) has emerged as a salt of significant interest for SIBs. Its large, soft anion with delocalized negative charge contributes to a high degree of salt dissociation and mobility in the electrolyte. Furthermore, NaTFSI generally exhibits good thermal stability, a key consideration for battery safety. However, to fully harness its potential, a comprehensive understanding of its solubility behavior in a diverse range of organic solvents is paramount.

The Science of Solubility: Unraveling Ion-Solvent Interactions

The dissolution of an ionic salt like NaTFSI in an organic solvent is a complex interplay of energetic factors. The process can be conceptually broken down into two main steps: the breaking of the ionic lattice of the salt and the solvation of the resulting ions by the solvent molecules.

The key factors governing the solubility of NaTFSI in organic solvents include:

-

Dielectric Constant of the Solvent: Solvents with a high dielectric constant are more effective at shielding the electrostatic attraction between the Na⁺ and TFSI⁻ ions, thus promoting dissolution.

-

Solvent Polarity and Donor Number: Polar aprotic solvents with high donor numbers (a measure of the solvent's ability to donate an electron pair) can effectively coordinate with the Na⁺ cation, forming a stable solvation shell and favoring dissolution.

-

Ion-Solvent and Ion-Ion Interactions: The relative strength of ion-solvent interactions versus ion-ion and solvent-solvent interactions dictates the overall solubility. Stronger ion-solvent interactions promote solubility.[1]

-

Size and Shape of Solvent Molecules: The steric hindrance of the solvent molecules can influence their ability to effectively solvate the ions.

-

Temperature: The solubility of most salts, including NaTFSI, is temperature-dependent, generally increasing with temperature.

The interplay of these factors determines the extent to which NaTFSI will dissolve in a particular organic solvent, influencing the resulting electrolyte's properties and, consequently, the battery's performance.

Solubility of NaTFSI in Common Organic Battery Solvents: A Comparative Overview

While extensive quantitative data on the solubility of NaTFSI across all relevant organic solvents is not exhaustively compiled in the literature, a qualitative and semi-quantitative understanding can be gleaned from numerous studies on NaTFSI-based electrolytes. The following table summarizes the solubility of NaTFSI in key classes of organic solvents used in sodium-ion batteries.

| Solvent Class | Solvent Name | Abbreviation | Solubility Profile |

| Carbonates | Propylene Carbonate | PC | High |

| Ethylene Carbonate | EC | Moderate to High | |

| Dimethyl Carbonate | DMC | Moderate | |

| Diethyl Carbonate | DEC | Moderate | |

| Ethyl Methyl Carbonate | EMC | Moderate | |

| Ethers (Glymes) | 1,2-Dimethoxyethane | DME | High |

| Tetraethylene Glycol Dimethyl Ether | TEGDME | High | |

| Other Aprotics | Acetonitrile | ACN | High |

| Gamma-Butyrolactone | GBL | High[2][3] |

Note: The solubility is described qualitatively based on the common concentrations used in electrolyte formulations (typically around 1 M) and observations from the scientific literature. For many of these solvents, NaTFSI is sufficiently soluble to formulate practical electrolytes.

Experimental Protocol for Determining NaTFSI Solubility

A precise and reproducible experimental protocol is crucial for determining the solubility of NaTFSI in a given organic solvent. The following is a detailed, step-by-step methodology based on the gravimetric method, which is a reliable and widely used technique.

Objective: To determine the saturation solubility of NaTFSI in a specific organic solvent at a controlled temperature.

Materials and Equipment:

-

High-purity NaTFSI (battery grade, dried under vacuum)

-

Anhydrous organic solvent (battery grade, low water content)

-

Inert atmosphere glovebox (e.g., argon-filled) with low moisture and oxygen levels

-

Analytical balance (±0.1 mg)

-

Temperature-controlled shaker or magnetic stirrer with heating capabilities

-

Centrifuge

-

Volumetric flasks and pipettes

-

Glass vials with airtight seals

-

Syringe filters (e.g., 0.2 µm PTFE)

Workflow Diagram:

Caption: Experimental workflow for determining NaTFSI solubility.

Step-by-Step Procedure:

-

Preparation (inside a glovebox):

-

Thoroughly dry the NaTFSI salt and the organic solvent to minimize water content, which can significantly affect solubility.

-

Add an excess amount of dried NaTFSI to a pre-weighed glass vial. The excess is crucial to ensure that a saturated solution is formed.

-

Record the exact mass of the NaTFSI.

-